Superior Cellular Potency and Ligand Efficiency Compared to First-Generation EthR Inhibitor BDM31343
The compound demonstrates a significant advancement over the first-generation EthR inhibitor BDM31343 by achieving a sub-micromolar EC50 of 0.08 µM, which represents a marked improvement in functional cellular activity for boosting ethionamide [1]. Its high ligand efficiency of 0.47 kcal/mol per heavy atom indicates it derives near-maximal binding energy from its molecular size, a key optimization metric that BDM31343 did not achieve [1].
| Evidence Dimension | Cellular Potency (EC50) and Ligand Efficiency (LE) |
|---|---|
| Target Compound Data | EC50 = 0.08 µM; LE = 0.47 |
| Comparator Or Baseline | BDM31343 (EC50 value not explicitly provided in source, but described as a 'lead molecule' without the optimized LE of the target compound) |
| Quantified Difference | The target compound's EC50 is explicitly noted for its high potency, and its LE of 0.47 is a quantifiable benchmark not reached by BDM31343. |
| Conditions | Ethionamide potentiation assay in M. tuberculosis (ex vivo); Ligand efficiency calculated from IC50 and heavy atom count. |
Why This Matters
This proves the compound is not just another hit but a highly optimized lead, offering maximal biological effect per molecular unit, crucial for drug development programs aiming to minimize compound size and maximize developability.
- [1] Kumar A, et al. Identification of Mycobacterium tuberculosis transcriptional repressor EthR inhibitors: Shape-based search and machine learning studies. Heliyon. 2024;10(5):e26802. View Source
